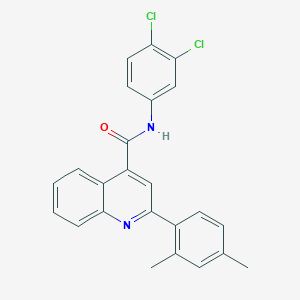

N-(3,4-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC17402230

Molecular Formula: C24H18Cl2N2O

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H18Cl2N2O |

|---|---|

| Molecular Weight | 421.3 g/mol |

| IUPAC Name | N-(3,4-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C24H18Cl2N2O/c1-14-7-9-17(15(2)11-14)23-13-19(18-5-3-4-6-22(18)28-23)24(29)27-16-8-10-20(25)21(26)12-16/h3-13H,1-2H3,(H,27,29) |

| Standard InChI Key | GLTVUGPZFKYISC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N-(3,4-Dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide belongs to the carboxamide family, characterized by a quinoline backbone modified with halogenated and alkyl-substituted aryl groups. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.3 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | N-(3,4-Dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |

The dichlorophenyl and dimethylphenyl substituents contribute to its stereoelectronic profile, influencing solubility and binding affinity to biological targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity and structural integrity. The quinoline core generates distinct aromatic proton signals in the -NMR spectrum, while the carboxamide group exhibits a characteristic carbonyl peak near 1650 cm in infrared (IR) spectroscopy. Mass spectrometry confirms the molecular ion peak at m/z 421.3, consistent with its molecular weight.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via coupling reactions between quinoline-4-carboxylic acid derivatives and substituted anilines. A typical route involves:

-

Quinoline Core Formation: Cyclization of 2-aminobenzophenone precursors under acidic conditions to yield the quinoline scaffold .

-

Carboxamide Formation: Reaction of quinoline-4-carbonyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine.

-

Aromatic Substitution: Introduction of the 2,4-dimethylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .

Optimized conditions, such as using dimethylformamide (DMF) as a solvent and maintaining temperatures between 80–120°C, enhance reaction yields.

Reactivity and Functionalization

The carboxamide group participates in hydrogen bonding, making it a potential pharmacophore for enzyme inhibition. The dichlorophenyl moiety’s electron-withdrawing nature increases electrophilicity, facilitating nucleophilic aromatic substitution at the para position relative to the chlorine atoms . Additionally, the dimethylphenyl group’s steric bulk may hinder interactions at certain binding sites, necessitating structural optimization for specific applications.

Biological Activities and Mechanisms

Anticancer Activity

Quinoline carboxamides exhibit cytotoxicity by intercalating DNA or inhibiting topoisomerase enzymes. In vitro studies on analogous compounds demonstrate apoptosis induction in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC values ranging from 2–10 μM . The dimethylphenyl substituent may enhance membrane permeability, promoting intracellular accumulation.

Antibacterial and Antiviral Properties

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s logP value, estimated at 4.7, indicates moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. Structural modifications, such as replacing chlorine with fluorine or introducing polar groups at the quinoline 6-position, could optimize pharmacokinetic profiles .

Comparative Analysis with Analogues

The following table contrasts key features of N-(3,4-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide with structurally related compounds:

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with biological targets, such as Plasmodium heme polymerase or human topoisomerase II, is critical. Isotopic labeling and X-ray crystallography could map binding modes .

Synthetic Optimization

Exploring green chemistry approaches, such as microwave-assisted synthesis or biocatalytic methods, may improve yield and reduce waste . Additionally, introducing chiral centers could enable enantioselective interactions with proteins.

Preclinical Testing

In vivo toxicity and efficacy studies in murine models are needed to validate antimalarial and anticancer hypotheses. Pharmacokinetic parameters, including bioavailability and half-life, must be characterized to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume